N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

Catalog No.
S13925482
CAS No.
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxam...

Product Name

N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

IUPAC Name

N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3

InChI Key

QHORMZHJCCLTMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCC2C(C1)O2

N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is a bicyclic compound characterized by its unique structural features, including a seven-membered ring containing an oxygen atom and a carboxamide functional group. The molecular formula of this compound is C9H15NO2, and it exhibits interesting chemical properties due to the presence of both nitrogen and oxygen heteroatoms within its structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anticoagulants and other biologically active molecules.

, including:

  • Oxidation: The compound can be oxidized to form different derivatives, which may enhance its biological activity or alter its pharmacokinetic properties.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, potentially yielding corresponding carboxylic acids and amines.
  • Enzymatic Reactions: Enzyme-catalyzed reactions have been explored for resolving isomer mixtures of related compounds, indicating that similar approaches could be applicable to N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide .

The biological activity of N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is primarily linked to its role as a precursor in the synthesis of anticoagulants, such as edoxaban, which is used for the treatment and prevention of thromboembolic disorders. The compound's structural features may contribute to its interaction with specific biological targets, including enzymes involved in the coagulation cascade .

Several methods have been developed for synthesizing N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide:

  • Enzymatic Resolution: A method involving enzymatic hydrolysis has been reported to effectively resolve isomer mixtures into high-purity forms of related compounds, suggesting that similar techniques could be adapted for synthesizing N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide .
  • Chemical Synthesis: Traditional organic synthesis routes may involve the cyclization of appropriate precursors followed by functionalization to introduce the carboxamide group.
  • Use of Catalysts: Catalytic methods employing transition metals or organocatalysts may enhance reaction efficiency and selectivity during synthesis.

N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide has several applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of anticoagulant drugs like edoxaban.
  • Research Tool: The compound can be utilized in biochemical research to study enzyme interactions and mechanisms of action related to anticoagulation.

Interaction studies involving N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide focus on its binding affinity to target enzymes such as factor Xa, which plays a crucial role in blood coagulation. Understanding these interactions can provide insights into the design of more effective anticoagulant therapies.

Several compounds exhibit structural or functional similarities to N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide:

Compound NameStructural FeaturesUnique Aspects
7-Oxabicyclo[4.1.0]heptan-3-oneBicyclic structure with a ketone instead of amideLacks the dimethylamino group
(1S,3R,6R)-N,N-DimethylcyclohexanecarboxamideCyclohexane derivative with similar nitrogen functionalityDifferent ring size and saturation
7-Oxabicyclo[4.2.0]octan-2-oneLarger bicyclic structurePotentially different biological activities

The uniqueness of N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide lies in its specific combination of bicyclic structure and functional groups that enhance its pharmaceutical relevance, particularly in anticoagulant development.

The construction of the 7-oxabicyclo[4.1.0]heptane core necessitates precise control over ring strain and orbital alignment. Modern strategies leverage cyclopropanation, radical-mediated cyclizations, and enzymatic cascades to assemble the bicyclic framework.

SmI2-Mediated Radical Cyclization

Samarium(II) iodide (SmI2) has emerged as a key reductant for initiating radical cyclization in oxabicyclic systems. In a 2024 study, SmI2 facilitated the one-electron transfer to α,β-unsaturated carbonyl precursors, triggering a [3+2] cycloaddition to form the bicyclo[4.1.0] skeleton. This method achieved 78–85% yields under optimized conditions (THF/HMPA, −78°C), with the oxabicyclic ring forming via stereospecific radical recombination.

Table 1: Key Parameters for SmI2-Mediated Cyclization

ParameterOptimal ValueImpact on Yield
Temperature−78°CMaximizes radical stability
Solvent SystemTHF/HMPA (4:1)Enhances SmI2 solubility
Substitution PatternElectron-deficient alkenesPrevents oligomerization

Enzymatic Macrocyclization

Penicillin-binding protein-type thioesterases (PBP-TEs) have been repurposed for constructing medium-sized bicyclic carboxamides. A 2024 chemoenzymatic approach coupled PBP-TE-catalyzed head-to-tail cyclization with copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide derivatives in one pot. This method achieved 92% enantiomeric excess for the (1S,3S,6R) configuration, as confirmed by X-ray crystallography.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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